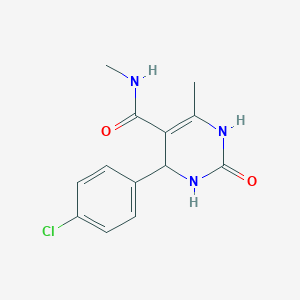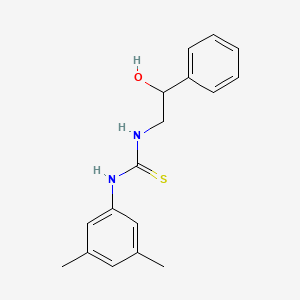
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Übersicht
Beschreibung
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has shown promising results in preclinical studies, and it is currently undergoing clinical trials.
Wirkmechanismus
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide selectively inhibits JAK3, a member of the JAK family of non-receptor tyrosine kinases. JAK3 is primarily expressed in immune cells, and it plays a key role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. This compound also inhibits the proliferation and activation of T cells and B cells, which are key players in the immune response. In clinical trials, this compound has been shown to improve disease activity scores and reduce the need for other immunosuppressive therapies in patients with rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is its selectivity for JAK3, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which allows for easy administration in preclinical and clinical studies. One limitation of this compound is its potential to increase the risk of infections, as JAK3 is involved in the immune response. Another limitation is its potential to cause lymphopenia, a reduction in the number of lymphocytes, which can increase the risk of opportunistic infections.
Zukünftige Richtungen
For 4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide include further clinical trials to evaluate its safety and efficacy in treating autoimmune diseases. Other potential applications for this compound include the treatment of graft-versus-host disease, a complication of bone marrow transplantation, and the prevention of organ transplant rejection. Additionally, this compound may have a role in the treatment of certain types of cancer, as JAK3 is involved in the signaling pathways of some cancer cells.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases. In a rat model of collagen-induced arthritis, this compound was shown to reduce joint inflammation and destruction. In a mouse model of psoriasis, this compound was shown to decrease skin inflammation and hyperproliferation. In a mouse model of inflammatory bowel disease, this compound was shown to reduce intestinal inflammation and improve histological scores.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-7-10(12(18)15-2)11(17-13(19)16-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H,15,18)(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJWQLSYTFYXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B3987564.png)
![2-(2-{4-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3987572.png)
![methyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3987576.png)
![ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B3987584.png)
![3-[5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-thienyl]prop-2-yn-1-ol](/img/structure/B3987588.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987589.png)
![4-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3987594.png)
![2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-5-methylhexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3987623.png)
![4-{3-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987631.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-1-methyl-1H-imidazole-2-carboxamide](/img/structure/B3987633.png)
![N-{2-[4-phenyl-5-(tetrahydrofuran-3-yl)-1H-imidazol-1-yl]ethyl}aniline](/img/structure/B3987639.png)


![4-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3987664.png)